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Compound of Interest

Compound Name: Alisporivir intermediate-1

Cat. No.: B612759

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic and chromatographic
comparison of different batches of "Alisporivir intermediate-1," a key linear undecapeptide
precursor in the semi-synthesis of Alisporivir from Cyclosporin A. The objective is to ensure
batch-to-batch consistency, identify potential impurities, and maintain high-quality standards
essential for the successful synthesis of the final active pharmaceutical ingredient (API).

Introduction to Alisporivir and its Synthesis
Intermediate

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor derived from Cyclosporin
A.[1][2] It has shown significant antiviral activity, particularly against the hepatitis C virus (HCV).
[3][4] The synthesis of Alisporivir involves the modification of Cyclosporin A, a complex cyclic
peptide.[5][6] A common semi-synthetic route involves the hydrolysis of Cyclosporin A to its
linear undecapeptide form, followed by selective modification of specific amino acid residues
and subsequent re-cyclization to yield Alisporivir.[7]

This guide focuses on the critical quality assessment of the linear undecapeptide intermediate,
herein referred to as "Alisporivir intermediate-1." The chemical name for this intermediate is
H-D-MeAla-EtVal-Val-MeLeu-Ala-(D)Ala-MeLeu-MeLeu-MeVal-MeBmt-aAbu-OH.[7] Consistent
quality of this intermediate is paramount for the efficiency and purity of the final Alisporivir
product.
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Comparative Analysis of Alisporivir Intermediate-1
Batches

This section outlines the key analytical techniques and presents a model for the comparative
tabulation of data from three hypothetical batches of Alisporivir intermediate-1 (Batch A,
Batch B, and Batch C).

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of Alisporivir intermediate-1 and
quantifying any related impurities.

Table 1: Comparative HPLC Purity Profile of Alisporivir Intermediate-1 Batches

Acceptance
Parameter Batch A Batch B Batch C L

Criteria
Purity (%) 98.5 97.2 98.8 > 98.0%

Major Impurity 1 ] ) ]
S 0.5% (8.2 min) 1.2% (8.2 min) 0.4% (8.3 min) <0.5%
(retention time)

Major Impurity 2 ) ) )
S 0.3% (9.5 min) 0.7% (9.5 min) 0.2% (9.6 min) <0.5%
(retention time)

Total Impurities
(%)

1.5% 2.8% 1.2% < 2.0%

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the intermediate and to
identify the structures of any impurities detected by HPLC.

Table 2: Mass Spectrometry Data for Alisporivir Intermediate-1 Batches
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Expected
Parameter Batch A Batch B Batch C
Value
[M+H]*
1235.9 1235.9 1236.0 1235.9
(Observed)
[M+Na]*
1257.9 1257.8 1258.0 1257.9
(Observed)
Impurity 1 1219.9 (Des-
1219.9 1219.8 1219.9
[M+H]* methyl)
Impurity 2 1122.8 (Loss of
1122.8 1122.9 1122.8
[M+H]* Val)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the chemical structure of the intermediate

and to detect any structural isomers or impurities that may not be resolved by HPLC.

Table 3: Key 'H NMR Chemical Shifts (8, ppm) for Alisporivir Intermediate-1 Batches in

CDCls
Proton Expected Shift
. Batch A Batch B Batch C
Assighment Range
N-H (Amide) 7.5-8.5 7.5-8.5 7.5-8.5 7.5-8.5
o-H (Amino
] 3.5-5.0 3.5-5.0 3.5-5.0 3.5-5.0
Acids)
N-CHs 2.8-3.2 2.8-3.2 2.8-3.2 2.8-3.2
Side Chain
0.8-2.5 0.8-2.5 0.8-2.5 0.8-2.5
Protons

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule,

serving as a fingerprint for the compound's identity.
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Table 4: Characteristic IR Absorption Frequencies (cm™?) for Alisporivir Intermediate-1

Batches
. Expected
Functional
Batch A Batch B Batch C Frequency
Group
Range
O-H (Carboxylic 3300-2500 3300-2500 3300-2500
) 3300-2500
Acid) (broad) (broad) (broad)
N-H (Amide) 3300-3250 3300-3250 3300-3250 3300-3250
C=0 (Carboxylic
) 1710 1712 1711 1725-1700
Acid)
C=0 (Amide I) 1680-1630 1680-1630 1680-1630 1680-1630
N-H Bend
) 1550-1510 1550-1510 1550-1510 1550-1510
(Amide 11)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

 Instrumentation: Agilent 1260 Infinity Il LC System or equivalent.

e Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 um).
e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

e Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

o Gradient: 30-70% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

e Column Temperature: 40 °C.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b612759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Detection: UV at 210 nm.
e Injection Volume: 10 pL.

o Sample Preparation: Dissolve 1 mg of Alisporivir intermediate-1 in 1 mL of a 1:1 mixture of
Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS)

e Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass
Spectrometer or equivalent.

e LC Conditions: As described in the HPLC protocol.
 |onization Mode: Electrospray lonization (ESI), positive mode.
e Mass Range: m/z 100-2000.

o Capillary Voltage: 3.0 kV.

o Cone Voltage: 40 V.

e Source Temperature: 150 °C.

o Desolvation Temperature: 400 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: Bruker Avance Il HD 500 MHz spectrometer or equivalent.
e Solvent: Chloroform-d (CDCIs) with 0.03% v/v Tetramethylsilane (TMS).
e Concentration: 10 mg/mL.
e H NMR:
o Pulse Program: zg30

o Number of Scans: 16
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o Relaxation Delay: 1.0 s

e 13C NMR:
o Pulse Program: zgpg30
o Number of Scans: 1024

o Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

e Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

Technique: Attenuated Total Reflectance (ATR).

Scan Range: 4000-400 cm~2.

Resolution: 4 cm—1.

Number of Scans: 16.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Caption: Synthesis of Alisporivir from Cyclosporin A.
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Caption: Workflow for Batch Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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